molecular formula C7H9ClFNO B2423552 3-Fluoro-5-methoxyaniline;hydrochloride CAS No. 29685-59-4

3-Fluoro-5-methoxyaniline;hydrochloride

Cat. No.: B2423552
CAS No.: 29685-59-4
M. Wt: 177.6
InChI Key: UZGALIUXIGZRCG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyaniline;hydrochloride is a chemical compound with the molecular formula C7H8FNO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position. This compound is commonly used in various chemical reactions and has applications in scientific research .

Properties

IUPAC Name

3-fluoro-5-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGALIUXIGZRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29685-59-4
Record name 3-fluoro-5-methoxyaniline hydrochloride
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Preparation Methods

Synthesis of 3,5-Difluoronitrobenzene

The synthesis begins with 3,5-difluoronitrobenzene, a commercially available compound or synthesized via nitration of 1,3-difluorobenzene. Nitration is conducted using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding the nitro derivative with fluorine groups at positions 3 and 5.

Methoxylation via Copper-Mediated Ullmann Coupling

In this step, one fluorine atom is replaced by a methoxy group via a Ullmann-type reaction. A mixture of 3,5-difluoronitrobenzene, sodium methoxide, copper(I) iodide, and a ligand (e.g., 1,10-phenanthroline) is heated in dimethyl sulfoxide (DMSO) at 100–120°C for 12–24 hours. The reaction selectively substitutes the fluorine at position 5 due to the directing effects of the nitro group, yielding 3-fluoro-5-nitroanisole. Typical yields range from 70–85% under optimized conditions.

Reaction Conditions

  • Substrate: 3,5-Difluoronitrobenzene (1.0 eq)
  • Reagents: NaOCH₃ (2.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq)
  • Solvent: DMSO
  • Temperature: 100–120°C
  • Time: 12–24 hours

Reduction of Nitro Group to Amine

The nitro group in 3-fluoro-5-nitroanisole is reduced to an amine using catalytic hydrogenation. A mixture of the nitro compound, 10% palladium on carbon (Pd/C), and ethanol is stirred under hydrogen gas (1–3 atm) at room temperature for 4–6 hours. This step affords 3-fluoro-5-methoxyaniline in yields exceeding 90%.

Reduction Parameters

  • Catalyst: 10% Pd/C (5 wt%)
  • Solvent: Ethanol
  • Pressure: 1–3 atm H₂
  • Temperature: 25°C
  • Time: 4–6 hours

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ethanol, and dried under vacuum to yield 3-fluoro-5-methoxyaniline hydrochloride.

Directed Ortho-Metalation and Functionalization

Lithiation of 3-Fluoro-5-bromoanisole

Starting with 3-fluoro-5-bromoanisole, lithiation is performed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The lithiated intermediate is quenched with trimethyl borate to form a boronic acid derivative.

Example Procedure

  • Substrate: 3-Fluoro-5-bromoanisole (1.0 eq)
  • Reagent: n-BuLi (1.1 eq), B(OCH₃)₃ (1.3 eq)
  • Solvent: THF
  • Temperature: −78°C
  • Time: 2 hours

Oxidation to Phenol and Methylation

The boronic acid intermediate is oxidized to 3-fluoro-5-hydroxyanisole using hydrogen peroxide (30%) in acidic aqueous THF. Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) regenerates the methoxy group.

Oxidation and Methylation Data

Step Reagents Solvent Temperature Yield
Oxidation H₂O₂, HCl THF/H₂O 25°C 80%
Methylation CH₃I, K₂CO₃ DMF 70°C 75%

Bromine-Amine Exchange

The bromine atom is replaced with an amine group via a Buchwald-Hartwig coupling using palladium(II) acetate, a ligand (e.g., XPhos), and ammonia in tert-butanol. This step achieves 3-fluoro-5-methoxyaniline with yields of 60–75%.

Diazotization and Hydrodefluorination

Diazotization of 3-Fluoro-5-methoxyaniline

The free base is diazotized using sodium nitrite in concentrated hydrochloric acid at 0–5°C. The diazonium salt intermediate is decomposed in situ using hypophosphorous acid (H₃PO₂) to yield 3-fluoro-5-methoxybenzene.

Reductive Amination

The benzene derivative is subjected to reductive amination using ammonia and hydrogen gas over a Raney nickel catalyst. This step reintroduces the amino group, yielding the target compound.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Key Steps Total Yield Complexity
Nucleophilic Substitution Ullmann coupling, nitro reduction 65–70% Moderate
Directed Metalation Lithiation, oxidation, methylation 50–60% High
Diazotization Diazotization, reductive amination 40–50% Low

The nucleophilic substitution route (Method 1) offers the highest yield and scalability, making it industrially favorable. In contrast, the diazotization approach (Method 3) is less efficient but avoids hazardous lithiation reagents.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in Ullmann couplings and nucleophilic substitutions by stabilizing ionic intermediates.

Catalyst Loading

Reducing palladium catalyst loading from 5% to 1% in hydrogenation steps maintains efficiency while lowering costs.

Temperature Control

Cryogenic conditions (−78°C) in lithiation steps prevent side reactions such as boronate decomposition.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxyaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-methoxyaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyaniline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methoxyaniline;hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Fluoro-5-methoxyaniline;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

3-Fluoro-5-methoxyaniline is an aromatic amine with a fluorine atom and a methoxy group attached to its phenyl ring. The synthesis typically involves reactions that introduce the fluorine and methoxy groups onto the aniline structure, often utilizing methods such as palladium-catalyzed coupling reactions.

Biological Activities

Anticancer Properties

Research indicates that 3-fluoro-5-methoxyaniline exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. Low micromolar growth inhibition (GI50) values have been reported, suggesting its potential as an antitumor agent .

Mechanism of Action

The mechanism through which 3-fluoro-5-methoxyaniline exerts its anticancer effects may involve the modulation of cellular signaling pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and enhancing the efficacy of other therapeutic agents. Additionally, structural similarities to known bioactive compounds suggest that it may act as a substrate for metabolic activation, leading to enhanced cytotoxicity in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-fluoro-5-methoxyaniline has been investigated for its antimicrobial effects. Preliminary studies indicate potential activity against various microbial strains, although specific details on efficacy and mechanisms are still under exploration .

Table 1: Biological Activity Overview

Activity Type Cell Lines Tested GI50 Values Mechanism
AnticancerMDA-MB-468, MCF-7Low micromolarInteraction with cytochrome P450 enzymes
AntimicrobialVarious microbial strainsNot specifiedPotential inhibition of microbial growth

Case Studies

  • Antitumor Activity : A study involving the treatment of MDA-MB-468 cells with 3-fluoro-5-methoxyaniline showed significant inhibition of cell proliferation at concentrations less than 1 µM when co-incubated with a cytochrome P450 inducer .
  • Microbial Inhibition : In preliminary tests, 3-fluoro-5-methoxyaniline demonstrated inhibitory effects on certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Q. What safety protocols are essential when handling 3-fluoro-5-methoxyaniline hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Avoid latex gloves due to potential permeability .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as aromatic amines may release toxic vapors during reactions .
  • First Aid: For skin/eye contact, rinse with water for ≥15 minutes. If ingested, seek medical attention immediately without inducing vomiting .
  • Storage: Store in a locked, cool, dry area away from oxidizers and acids to prevent decomposition .

Q. How can researchers optimize the synthesis of 3-fluoro-5-methoxyaniline hydrochloride?

Answer:

  • Key Steps:
    • Fluorination: Introduce fluorine via electrophilic substitution using Selectfluor® or HBF4, ensuring regioselectivity at the 3-position .
    • Methoxylation: Protect the amine group with a tert-butoxycarbonyl (Boc) group before methoxylation to prevent side reactions .
    • Hydrochloride Formation: React the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
  • Yield Improvement: Use column chromatography (silica gel, 70–230 mesh) for purification and monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .

Q. What analytical methods are recommended for characterizing 3-fluoro-5-methoxyaniline hydrochloride?

Answer:

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) and UV detection at 254 nm .
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d6) to verify methoxy (δ ~3.8 ppm) and aromatic fluorine coupling patterns .
    • Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion peaks (expected [M+H]+: 175.6 g/mol) .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the compound’s pharmacological activity?

Answer:

  • Electron-Withdrawing Effects: Fluorine increases electron density in the aromatic ring, enhancing binding to electron-rich targets (e.g., serotonin receptors) via π-π interactions .
  • Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. Compare metabolic profiles using liver microsome assays (human vs. rodent) .
  • Case Study: Analogous fluorinated aryl amines (e.g., 5-fluorowillardiine) show improved blood-brain barrier penetration, suggesting potential CNS applications .

Q. How can researchers resolve contradictions in solubility data for 3-fluoro-5-methoxyaniline hydrochloride?

Answer:

  • Methodological Adjustments:
    • Solvent Selection: Test solubility in DMSO (polar aprotic) vs. ethanol (polar protic) at 25°C and 37°C to account for temperature-dependent polymorphism .
    • Ionic Strength: Add NaCl (0.9% w/v) to mimic physiological conditions and measure solubility via UV-Vis spectroscopy .
  • Data Validation: Cross-reference with X-ray crystallography to correlate solubility with crystal lattice stability .

Q. What strategies mitigate side reactions during amination or methoxylation steps?

Answer:

  • Amination:
    • Use Pd/C or Raney nickel under H2 atmosphere for catalytic hydrogenation, minimizing over-reduction .
    • Monitor pH (optimal range: 6–8) to prevent decomposition of intermediate diazonium salts .
  • Methoxylation:
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
    • Replace methyl chloride with dimethyl sulfate for milder methylation conditions .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
  • Docking Studies: Simulate binding to target proteins (e.g., MAO-A) using AutoDock Vina to predict inhibitory activity and guide structural modifications .

Methodological Tables

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)NotesReference Method
DMSO45.2 ± 2.1Suitable for in vitro assays
Ethanol12.8 ± 1.5Temperature-sensitive
Water (pH 7)8.3 ± 0.9Ionic strength-dependent

Q. Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationHBF4, 0°C, 2 h7895%
MethoxylationNaOMe, DMF, 80°C, 6 h6590%
Hydrochloride FormationHCl gas, ether, rt9299%

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